N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide
Description
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 1425334-52-6) is a boronate ester-functionalized picolinamide derivative. Its structure consists of a pyridine ring substituted at the 4-position with a pinacol boronate ester and an N,N-diethylamide group at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity and the amide’s stabilizing effects . Its molecular formula is C₁₇H₂₆BN₂O₃, with a molecular weight of 323.21 g/mol.
Properties
IUPAC Name |
N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)13-11-12(9-10-18-13)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOJRDHMBUWFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and materials science. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 348.2 g/mol. The compound features a dioxaborolane moiety attached to a picolinamide structure. The presence of the dioxaborolane group enhances the compound's reactivity and potential for forming complexes with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H26BNO3 |
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | This compound |
| InChI Key | LNILSEDELKZOGB-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach is the Suzuki-Miyaura coupling reaction that utilizes palladium catalysts to couple boronic acids with halides or triflates. Reaction conditions often include bases like potassium carbonate in solvents such as toluene or ethanol under inert atmospheres.
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to its functional groups. The dioxaborolane moiety allows for versatile interactions with biological molecules. It can engage in cross-coupling reactions that are crucial for synthesizing biologically active compounds.
Pharmacological Studies
Research has shown that compounds containing dioxaborolane structures exhibit significant biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of dioxaborolanes have potential anticancer properties by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting potential applications in developing new antibiotics.
- Fluorescent Probes : this compound is also utilized in designing fluorescent probes for biological imaging due to its ability to emit fluorescence upon excitation.
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of dioxaborolane derivatives. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values around 10 µM .
- Antimicrobial Evaluation : Research conducted by the American Society for Microbiology reported that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 945863-21-8)
- Molecular Formula : C₁₃H₁₉BN₂O₃
- Molecular Weight : 262.12 g/mol
- Key Differences: The amide nitrogen bears a methyl group instead of diethyl.
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 1006876-28-3)
- Molecular Formula : C₁₄H₂₁BN₂O₃
- Molecular Weight : 276.15 g/mol
- Key Differences: A monoethyl substituent on the amide nitrogen provides intermediate lipophilicity and steric effects between methyl and diethyl analogs. This balance may optimize reactivity in cross-coupling reactions .
N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 2828440-26-0)
Core Heterocycle Variations
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 920304-57-0)
- Molecular Formula: C₁₆H₂₆BNO₂
- Molecular Weight : 275.20 g/mol
- Key Differences: Replaces the pyridine ring with a benzene ring. However, the aniline’s amine group may enhance solubility in acidic conditions .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide
Functional Group Positioning
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide (CAS: 1610521-45-3)
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for preparing N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting halogenated picolinamide derivatives (e.g., 4-bromopicolinamide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Purification often employs column chromatography with hexane/EtOAC gradients or mass-directed preparative LC for >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm boron incorporation and structural integrity.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass: 276.189665 g/mol) .
- X-ray crystallography (using SHELX programs) for resolving stereochemical ambiguities .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this compound in complex systems?
Optimization involves:
- Catalyst selection : PdCl₂ adducts with phosphine ligands (e.g., N,N-bis(diphenylphosphanylmethyl)-2-aminopyridine) enhance catalytic activity in decarboxylative cross-coupling .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of aryl halides.
- Temperature control : Microwave-assisted synthesis (e.g., 150°C for 90 min) reduces reaction time while maintaining yield .
Q. How to address contradictions in reported catalytic activity data for boron-containing intermediates?
Discrepancies often arise from:
- Ligand steric/electronic effects : Bulky ligands (e.g., Buchwald ligands) may suppress side reactions but reduce substrate accessibility .
- Substrate electronic properties : Electron-withdrawing groups on the picolinamide scaffold can alter boron reactivity, necessitating DFT calculations (e.g., Gaussian 09) to model charge distribution .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density Functional Theory (DFT) using software like Gaussian 09 is ideal. Key parameters include:
- Absolute hardness (η) : Calculated as , where and are ionization potential and electron affinity, respectively .
- Frontier molecular orbitals (HOMO/LUMO) : To assess reactivity in cross-coupling reactions .
Q. What are the challenges in incorporating this compound into conjugated polymers?
Challenges include:
- Steric hindrance : The tetramethyl dioxaborolane group may limit backbone planarity, reducing charge mobility.
- Polymerization control : Step-growth polymerization via Suzuki coupling requires stoichiometric precision to avoid terminal group defects .
Q. How to mitigate low yields during purification of boronate-containing derivatives?
Low yields (e.g., 27% in column chromatography) are addressed by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
